molecular formula C18H17Cl2NO3 B11602644 2-(2,4-Dichlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 446270-63-9

2-(2,4-Dichlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11602644
CAS No.: 446270-63-9
M. Wt: 366.2 g/mol
InChI Key: AQNJOIDHJMQRLM-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde or ketone under acidic conditions.

    Introduction of the Dichlorobenzoyl Group: The dichlorobenzoyl group can be introduced through an acylation reaction using 2,4-dichlorobenzoyl chloride and a suitable base, such as pyridine or triethylamine.

    Methoxylation: The dimethoxy groups can be introduced through methylation reactions using methanol and a strong acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms, such as tetrahydroisoquinoline derivatives.

    Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives.

Scientific Research Applications

2-(2,4-Dichlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dichlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the dichlorobenzoyl and dimethoxy groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

446270-63-9

Molecular Formula

C18H17Cl2NO3

Molecular Weight

366.2 g/mol

IUPAC Name

(2,4-dichlorophenyl)-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C18H17Cl2NO3/c1-23-16-7-11-5-6-21(10-12(11)8-17(16)24-2)18(22)14-4-3-13(19)9-15(14)20/h3-4,7-9H,5-6,10H2,1-2H3

InChI Key

AQNJOIDHJMQRLM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=C(C=C(C=C3)Cl)Cl)OC

Origin of Product

United States

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